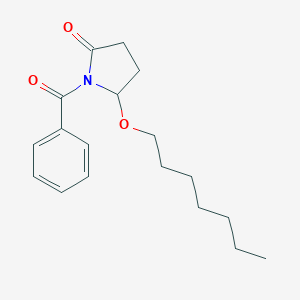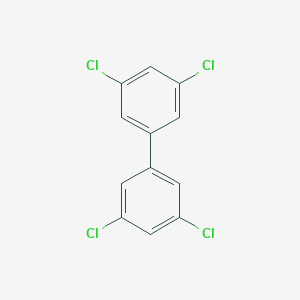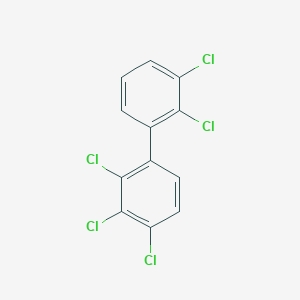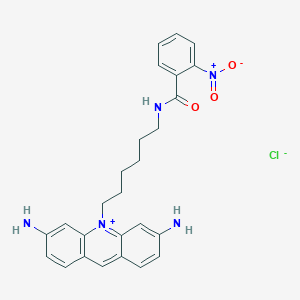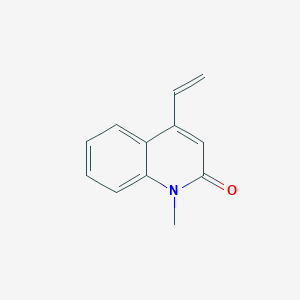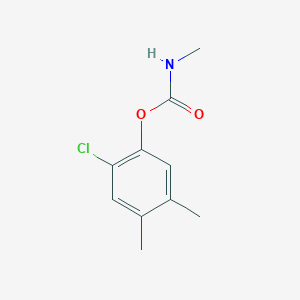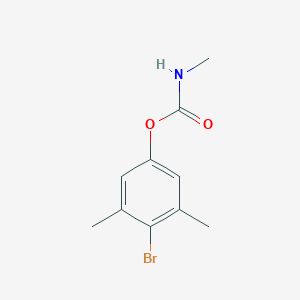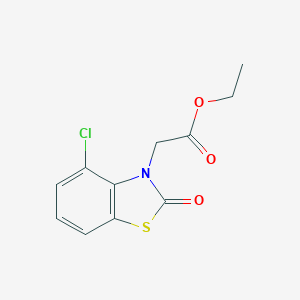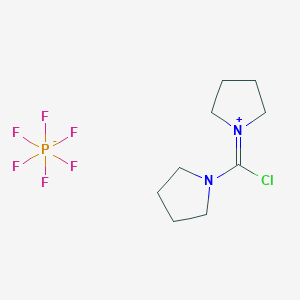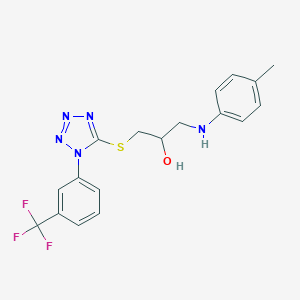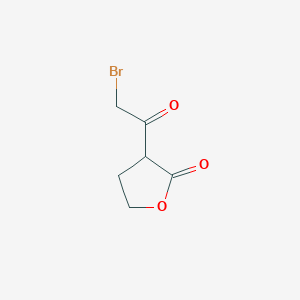
3-(Bromoacetyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromoacetyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanones. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules.
Mechanism Of Action
The mechanism of action of 3-(Bromoacetyl)oxolan-2-one is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic functional groups on biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(Bromoacetyl)oxolan-2-one are not well characterized. However, it has been shown to exhibit cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. It has also been shown to exhibit antiviral activity against the herpes simplex virus.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-(Bromoacetyl)oxolan-2-one is its versatility as an intermediate in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, it can be difficult to handle due to its reactivity and potential toxicity.
Future Directions
There are several future directions for research on 3-(Bromoacetyl)oxolan-2-one. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the investigation of its potential as an anticancer agent, including its mechanism of action and potential side effects. Additionally, its potential as an antiviral agent and its effects on other cellular processes warrant further investigation.
Synthesis Methods
The synthesis of 3-(Bromoacetyl)oxolan-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of oxolan-2-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of 3-(Bromoacetyl)oxolan-2-one as the major product.
Scientific Research Applications
3-(Bromoacetyl)oxolan-2-one has found numerous applications in scientific research. It is used as an intermediate in the synthesis of various biologically active molecules, including antiviral agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of agrochemicals and pharmaceuticals.
properties
CAS RN |
131953-10-1 |
|---|---|
Product Name |
3-(Bromoacetyl)oxolan-2-one |
Molecular Formula |
C6H7BrO3 |
Molecular Weight |
207.02 g/mol |
IUPAC Name |
3-(2-bromoacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7BrO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 |
InChI Key |
AYSOCAHINNSWQL-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1C(=O)CBr |
Canonical SMILES |
C1COC(=O)C1C(=O)CBr |
synonyms |
2(3H)-Furanone, 3-(bromoacetyl)dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



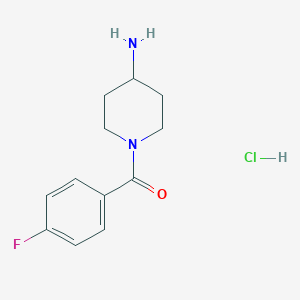
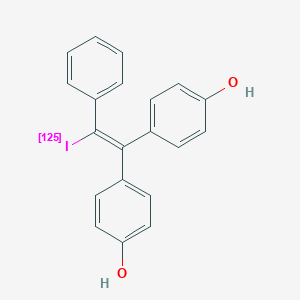
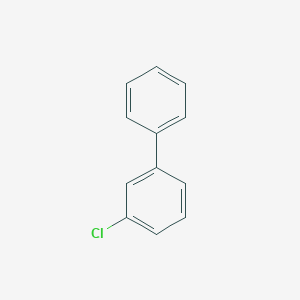
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
